molecular formula C23H24ClN3O3S B6516424 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899906-12-8

2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B6516424
CAS No.: 899906-12-8
M. Wt: 458.0 g/mol
InChI Key: XOXVFLBNNBBXLO-UHFFFAOYSA-N
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Description

This compound belongs to a class of spiro-diazaspiro acetamide derivatives, characterized by a central 1,4-diazaspiro[4.4]nona-1,3-diene scaffold substituted with a 4-chlorophenyl group and a sulfanyl acetamide moiety linked to a 3,5-dimethoxyphenyl group. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents may influence its reactivity and binding affinity in biological systems .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-29-18-11-17(12-19(13-18)30-2)25-20(28)14-31-22-21(15-5-7-16(24)8-6-15)26-23(27-22)9-3-4-10-23/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVFLBNNBBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of diazaspiro compounds. Its unique spirocyclic structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C23H24ClN3O3SC_{23}H_{24}ClN_3O_3S, with a molecular weight of approximately 458.0 g/mol. The structure features a spirocyclic core that incorporates nitrogen atoms, which is characteristic of diazaspiro compounds.

PropertyValue
Molecular FormulaC23H24ClN3O3S
Molecular Weight458.0 g/mol
CAS Number2034269-46-8
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the spirocyclic core and the introduction of various substituents through controlled reactions involving reagents such as chlorobenzene and sulfur-containing compounds. The synthesis process requires careful optimization of reaction conditions to achieve high purity and yield.

Antiproliferative Effects

Recent studies have highlighted the potential antiproliferative effects of diazaspiro compounds against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against breast, colon, and lung cancer cell lines. The antiproliferative activity is often linked to the modulation of key signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and urease, suggesting that this compound could exhibit similar inhibitory effects.
  • Calcium Mobilization : Studies indicate that related diazaspiro compounds can influence intracellular calcium levels and affect pathways mediated by protein kinases such as PKA.

Case Studies

In one notable study involving similar diazaspiro compounds, researchers found that these molecules inhibited superoxide anion production in human neutrophils through a PKA-dependent pathway. This suggests that this compound may also modulate oxidative stress responses in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Several analogues share the spiro-diazaspiro core but differ in aromatic substituents:

Compound Name Substituents (R1/R2) Molecular Weight Key Features
Target Compound R1 = 4-Cl; R2 = 3,5-(OCH3)2 Not reported Balanced electronic effects from Cl and OCH3 groups; potential dual activity
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide R1 = 4-CH3; R2 = 3,4-Cl2 446.39 Increased lipophilicity due to Cl substituents; may enhance membrane permeation
N-(3-Chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide R1 = 2,4-Cl2; R2 = 3-Cl-4-F 512.90 Extended spiro ring (deca system); halogen-rich structure for enhanced target specificity
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R1 = 3,4-Cl2; R2 = 4-OCH3 490.40 Larger spiro ring (undeca system); methoxy group may improve solubility

Key Observations :

  • Spiro Ring Size: Smaller spiro systems (e.g., [4.4]nona) may confer conformational rigidity, whereas larger rings (e.g., [4.5]deca or [4.6]undeca) could increase flexibility and binding adaptability .
Spectroscopic and Analytical Data
  • IR Spectroscopy: All compounds show characteristic C≡N (2212–2214 cm⁻¹) and C=O (1662–1664 cm⁻¹) stretches, confirming the cyanoacetamide backbone .
  • NMR : Methoxy groups in the target compound would likely resonate at δ 3.7–3.8 ppm, similar to 13b (δ 3.77 ppm for OCH3) . Chloro substituents cause deshielding in aromatic protons, as seen in δ 7.6–7.9 ppm regions for dichlorophenyl derivatives .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the diazaspiro[4.4]nona-1,3-diene core via cyclization using catalysts like palladium or copper .
  • Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Thioacetamide linkage formation through reaction of a thiol intermediate with chloroacetyl chloride under basic conditions (e.g., triethylamine) . Optimization requires precise control of temperature (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., dichloromethane for polar intermediates). Design of Experiments (DoE) can minimize trial-and-error by systematically varying parameters like catalyst loading and reaction time .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Assign peaks to confirm the diazaspiro core (e.g., sp³ hybridized carbons at ~50–60 ppm) and aromatic substituents .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl-acetamide moiety .
  • X-ray Crystallography : Resolve 3D structure to validate spirocyclic geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to maintain compound solubility in aqueous buffers. Pre-screen solubility via HPLC under physiological pH (7.4) and adjust formulation with cyclodextrins if precipitation occurs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Substituent Analysis : Compare activity trends across derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl analogs). For example, halogenated aryl groups may enhance target binding affinity but reduce solubility .
  • Computational Modeling : Perform molecular docking to assess binding mode consistency with experimental IC₅₀ values. Discrepancies may arise from crystallographic vs. solution-phase conformations .

Q. How can computational tools streamline reaction design and mechanistic studies?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing experimental iterations .
  • Machine Learning : Train models on existing diazaspiro synthesis data to recommend optimal catalysts (e.g., Pd/C vs. CuI) and solvents for novel derivatives .

Q. What are the implications of stereoelectronic effects in the diazaspiro core on biological activity?

The spirocyclic structure imposes conformational rigidity, which may enhance target selectivity. For example:

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl): Stabilize the spiro core via resonance, potentially improving metabolic stability .
  • Methoxy Substituents : The 3,5-dimethoxyphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Methodological Recommendations

  • Contradiction Mitigation : Cross-validate bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .
  • Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolytically labile sites (e.g., acetamide bond) .

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